2-(benzyloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one
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Description
2-(benzyloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential application in the development of new drugs and pharmaceuticals.
Scientific Research Applications
Diastereoselective Synthesis
Researchers have explored diastereoselective synthesis techniques involving similar compounds, leading to the creation of complex organic structures. For example, the diastereoselective construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-Hydroxyaldehyde derivatives by the Aza-Prins reaction demonstrates an innovative route toward asymmetric synthesis of related derivatives, providing a foundation for further chemical and pharmaceutical applications (Alejandro Mahía et al., 2017).
Conformationally Rigid Analogue Synthesis
The synthesis of conformationally rigid analogues of amino acids, such as 8-((benzyloxy)carbonyl)-3-methylene-8-azabicyclo[3.2.1]octane-1,5-dicarboxylic acid, showcases the compound's utility in creating structurally defined analogues for biochemical studies (V. Kubyshkin et al., 2009).
Molecular Design for Selective Extraction
In molecular design, compounds with similar frameworks have been synthesized for selective metal ion extraction, highlighting their potential in environmental and analytical chemistry. For instance, acyclic polyether dicarboxylic acids possessing pseudo-18-crown-6 frameworks were synthesized for use in selective lead(II) extraction (T. Hayashita et al., 1999).
Pharmacological Studies
Pharmacological studies on esters derived from azabicyclo[3.2.1]octan-8-β-ol and their quaternary derivatives have provided insights into their potential medicinal applications. These studies explore the compounds' conformational behavior and interaction with biological receptors, indicating their relevance in drug discovery and development (M. Izquierdo et al., 1991).
NK1 Antagonists Identification
The identification of NK1 antagonists through the synthesis and evaluation of a series of 3-(benzyloxy)-1-azabicyclo[2.2.2]octane compounds underscores the compound's role in the development of new therapeutic agents. These studies involve detailed structure-activity relationship analyses, contributing to our understanding of drug-receptor interactions (C. Swain et al., 1995).
properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylmethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-9-15-7-8-16(10-13)18(15)17(19)12-20-11-14-5-3-2-4-6-14/h2-6,15-16H,1,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYNAKABAMDLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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